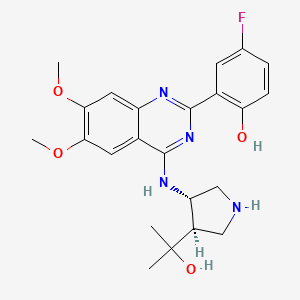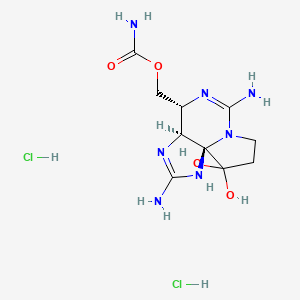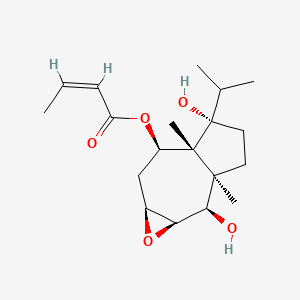
CCT241533
Overview
Description
CCT241533 is a potent and selective inhibitor of checkpoint kinase 2 (CHK2), a kinase involved in the ataxia telangiectasia mutated (ATM)-mediated response to double-strand DNA breaks . This compound has been identified and characterized for its potential to enhance the efficacy of genotoxic cancer therapies, particularly in a p53 mutant background .
Mechanism of Action
Target of Action
CCT241533, also known as UNII-79D8PWX59X, is a potent and selective inhibitor of CHK2 (Checkpoint Kinase 2) . CHK2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .
Mode of Action
This compound binds to the ATP pocket of CHK2, inhibiting its activity . This compound inhibits CHK2 with an IC50 of 3 nmol/L and shows minimal cross-reactivity against a panel of kinases at 1 μmol/L . It blocks CHK2 activity in human tumor cell lines in response to DNA damage, as shown by inhibition of CHK2 autophosphorylation at S516 .
Biochemical Pathways
The cell responds to genotoxic stress via a complex integrated network of signaling pathways and checkpoints. DNA damage is sensed by either the MRN/ATM/CHK2 pathway (double-strand breaks, DSB) or the ATRIP/ATR/CHK1 pathway (single-strand breaks, SSB) . Detection of DNA DSBs by the MRE11–RAD50–NBS1 (MRN) complex leads to the activation of ataxia telangiectasia-mutated (ATM) kinase, which can then phosphorylate CHK2 on threonine 68 (T68) . This phosphorylation allows CHK2 to dimerize and autophosphorylate in the trans position at threonines 383 and 387, resulting in full activation .
Pharmacokinetics
It is known that this compound is an atp-competitive inhibitor of chk2 .
Result of Action
This compound blocks CHK2 activity in human tumor cell lines in response to DNA damage, as shown by inhibition of CHK2 autophosphorylation at S516 . It potentiates the cytotoxicity of two structurally distinct PARP inhibitors . Clear induction of the pS516 CHK2 signal was seen with a PARP inhibitor alone, and this activation was abolished by this compound .
Action Environment
The action of this compound can be influenced by the cellular environment. For example, it has been shown to potentiate the growth inhibitory effect of two structurally distinct Poly (ADP-ribose) polymerase (PARP) inhibitors in p53 defective human cancer cells . .
Biochemical Analysis
Biochemical Properties
CCT241533 is an ATP competitive inhibitor of recombinant CHK2 in vitro . It binds to CHK2 in the ATP pocket, inhibiting CHK2 with an IC50 of 3 nmol/L . It shows minimal cross-reactivity against a panel of kinases at 1 μmol/L .
Cellular Effects
This compound blocks CHK2 activity in human tumor cell lines in response to DNA damage . This is demonstrated by the inhibition of CHK2 autophosphorylation at S516, band shift mobility changes, and HDMX degradation . It does not potentiate the cytotoxicity of a selection of genotoxic agents in several cell lines . It significantly potentiates the cytotoxicity of two structurally distinct PARP inhibitors .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CHK2, a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks . The compound binds to the ATP binding pocket of CHK2, blocking its activity in human tumor cell lines in response to DNA damage . This results in the inhibition of CHK2 autophosphorylation at S516, band shift mobility changes, and HDMX degradation .
Temporal Effects in Laboratory Settings
It has been shown that this compound blocks CHK2 activity in human tumor cell lines in response to DNA damage .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reverse tamoxifen resistance in a dose-dependent manner .
Metabolic Pathways
It is known that it inhibits CHK2, a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .
Preparation Methods
CCT241533 is synthesized through a series of chemical reactions involving the formation of a quinazoline core structure. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This involves the reaction of appropriate starting materials to form the quinazoline ring system.
Functionalization: Introduction of functional groups such as methoxy and fluoro substituents to enhance the compound’s activity and selectivity.
Final assembly: Coupling of the quinazoline core with other molecular fragments to form the final compound.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
CCT241533 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazoline core.
Substitution: Various substituents can be introduced or replaced on the quinazoline ring through substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CCT241533 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
CCT241533 is unique in its high selectivity and potency as a CHK2 inhibitor. Similar compounds include:
CHK1 inhibitors: These compounds target checkpoint kinase 1, another kinase involved in the DNA damage response.
Other CHK2 inhibitors: Compounds such as NSC 109555 and PF-00477736 also inhibit CHK2 but may have different selectivity profiles and potency compared to this compound.
This compound stands out due to its minimal cross-reactivity with other kinases and its ability to potentiate the effects of PARP inhibitors in cancer therapy .
Properties
IUPAC Name |
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28)/t15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZASIAXCPXTISQ-NVXWUHKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262849-73-9 | |
| Record name | CCT-241533 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262849739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CCT-241533 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79D8PWX59X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)



![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

